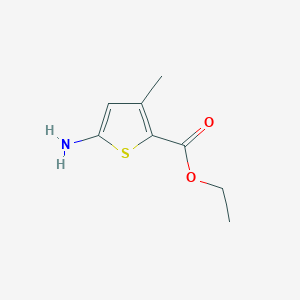

Ethyl 5-amino-3-methylthiophene-2-carboxylate

Descripción

Structural Characterization of Ethyl 5-amino-3-methylthiophene-2-carboxylate

Molecular Architecture and Crystallographic Analysis

This compound (C8H11NO2S) is a functionalized thiophene compound with a molecular weight of 185.25 g/mol. The molecule consists of a five-membered thiophene ring bearing three key substituents: an amino group at position 5, a methyl group at position 3, and an ethyl carboxylate group at position 2.

The compound's structure is characterized by several identifying parameters:

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C8H11NO2S |

| Molecular Weight | 185.25 g/mol |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 185.05104977 Da |

The molecule possesses a planar thiophene core with the sulfur atom participating in the aromatic π-system. While direct crystallographic data for this specific compound is limited in the available literature, examination of related thiophene structures suggests that the thiophene ring maintains planarity with the amino group positioned nearly coplanar to maximize conjugation with the ring system3. The ethyl carboxylate group likely extends outward from the ring plane, with its carbonyl group oriented to facilitate conjugation with the thiophene π-system.

The compound's IUPAC name is this compound, and it is also known by CAS number 88796-28-51. Its canonical SMILES notation is CCOC(=O)C1=C(C)C=C(N)S1, which provides a standardized representation of its connectivity1.

The crystal packing arrangement would likely feature intermolecular hydrogen bonding networks involving the amino group as a hydrogen bond donor and the carbonyl oxygen as an acceptor. This is supported by crystallographic studies of similar thiophene derivatives, which demonstrate the importance of hydrogen bonding in dictating crystal packing arrangements3.

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the structural features of this compound. Although direct experimental data for this specific compound is limited in the available literature, the expected spectral patterns can be inferred from closely related thiophene derivatives.

1H NMR Spectroscopic Profile

Based on the structural features and comparison with related thiophene compounds, the 1H NMR spectrum of this compound would be expected to show the following characteristic signals:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene C4-H | 6.0-6.5 | singlet | 1H |

| Amino group (-NH2) | 5.0-6.0 | broad singlet | 2H |

| Ethyl (-OCH2-) | 4.0-4.3 | quartet | 2H |

| Methyl at C3 | 2.3-2.5 | singlet | 3H |

| Ethyl (-CH3) | 1.2-1.4 | triplet | 3H |

For comparison, the 1H NMR spectrum of methyl thiophene-2-carboxylate, a structurally related compound, shows aromatic proton signals at 7.789, 7.534, and 7.078 ppm, with the methyl ester protons appearing at 3.868 ppm. The upfield shift expected for the C4 proton in this compound (compared to unsubstituted thiophene positions) is consistent with the electron-donating effect of the adjacent amino group.

13C NMR Spectroscopic Analysis

The expected 13C NMR signals for this compound would include:

| Carbon Environment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl carbon (C=O) | 160-165 |

| Thiophene C2 | 155-160 |

| Thiophene C5 | 150-155 |

| Thiophene C3 | 125-130 |

| Thiophene C4 | 105-110 |

| Ethyl (-OCH2-) | 59-62 |

| Methyl at C3 | 15-17 |

| Ethyl (-CH3) | 13-15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display several characteristic absorption bands:

| Functional Group | Wavenumber Range (cm-1) | Intensity | Assignment |

|---|---|---|---|

| N-H (amino) | 3400-3300 | medium | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3100-3000 | weak | Stretching |

| C-H (aliphatic) | 2980-2850 | medium | Stretching |

| C=O (ester) | 1720-1700 | strong | Stretching |

| C=C (thiophene) | 1570-1450 | medium | Ring stretching |

| C-N (amino) | 1350-1250 | medium | Stretching |

| C-O (ester) | 1300-1100 | strong | Stretching |

| C-S (thiophene) | 750-650 | medium | Stretching |

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of this compound would likely exhibit:

- A primary absorption band at approximately 260-280 nm attributed to π→π* transitions within the thiophene ring

- A secondary band at longer wavelengths (300-330 nm) due to the extended conjugation involving the amino group and the carbonyl system

- Potential shoulder peaks reflecting vibrational fine structure

The amino group, acting as an electron donor, would shift the absorption maxima to longer wavelengths compared to non-amino-substituted thiophene carboxylates, consistent with its effect on the electronic distribution within the π-system.

Quantum Chemical Calculations of Electronic Structure

Theoretical calculations provide valuable insights into the electronic structure and properties of this compound. While specific quantum chemical calculation data for this compound is limited in the available literature, general principles and expected electronic features can be discussed based on its structural characteristics.

Molecular Orbital Analysis

Density Functional Theory (DFT) calculations would reveal the distribution and energetics of molecular orbitals in this compound. The Highest Occupied Molecular Orbital (HOMO) would be expected to have significant contributions from:

- The π-system of the thiophene ring

- The lone pair of the amino nitrogen (which participates in conjugation with the ring)

- The sulfur atom's lone pairs

The Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed primarily over:

- The thiophene ring π-system

- The carbonyl group of the ester functionality

The calculated HOMO-LUMO gap would provide insight into the compound's reactivity, stability, and spectroscopic properties, with expected values in the range of 3.5-4.5 eV based on similar thiophene derivatives.

Geometric Parameters from Optimization

Quantum chemical geometry optimization would yield theoretical structural parameters including:

| Bond/Angle | Expected Value |

|---|---|

| C-S bond lengths | 1.70-1.75 Å |

| C-C bonds within thiophene | 1.36-1.43 Å |

| C=O bond length | 1.20-1.22 Å |

| C-N bond length | 1.35-1.40 Å |

| C-S-C angle | 90-92° |

The optimization would likely confirm a nearly planar geometry for the thiophene ring, with slight deviations from planarity for the substituents. The amino group would adopt a pyramidal geometry with the hydrogen atoms positioned to maximize orbital overlap with the thiophene π-system.

Vibrational Analysis

Theoretical vibrational calculations would predict IR-active modes corresponding to specific molecular vibrations, including:

| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |

|---|---|---|

| N-H stretching | 3400-3500 | Asymmetric and symmetric |

| C-H stretching | 3000-3100 (aromatic), 2850-2950 (aliphatic) | Various C-H bonds |

| C=O stretching | 1700-1750 | Ester carbonyl |

| C=C stretching | 1550-1650 | Thiophene ring |

| Ring breathing | 1000-1100 | Thiophene ring |

| C-S stretching | 650-750 | Thiophene sulfur bond |

These calculated frequencies, when compared with experimental IR data, would validate the structural model and provide insights into the force constants and bond strengths within the molecule.

Comparative Analysis with Related Thiophene Carboxylates

Comparing this compound with structurally related thiophene derivatives offers valuable insights into the effects of substitution patterns on molecular properties. The following table presents a comparative analysis of selected thiophene carboxylates:

The electronic and structural properties of thiophene carboxylates are significantly influenced by the nature and position of substituents. The amino group at position 5 in this compound acts as an electron donor through resonance effects, enriching the electron density in the thiophene ring. This contrasts with compounds containing electron-withdrawing groups such as acetyl or thiocyanate substituents, which deplete electron density from the ring system.

X-ray crystallographic studies of related thiophene derivatives reveal important structural trends. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate shows a monoclinic crystal system with space group P21/n and cell parameters a = 7.5397 Å, b = 8.4514 Å, c = 16.7058 Å, and β = 94.465°. The molecule exhibits intramolecular hydrogen bonding between the amino group and the carbonyl oxygen. Such hydrogen bonding patterns are significant for understanding the three-dimensional arrangement and intermolecular interactions in crystals of thiophene derivatives.

Crystal structure analysis of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate reveals the formation of inversion dimers linked by pairs of C-H⋯O hydrogen bonds generating R22(16) loops. This demonstrates how subtle variations in substitution patterns can dramatically alter the crystal packing arrangements and intermolecular interaction networks in thiophene derivatives.

Comparative NMR studies show that the position and nature of substituents significantly affect the chemical shifts of thiophene ring protons. The C4 proton in this compound would resonate at a higher field (approximately 6.0-6.5 ppm) compared to the thiophene protons in methyl thiophene-2-carboxylate (7.078-7.789 ppm), reflecting the electron-donating effect of the adjacent amino group.

The substitution pattern also influences the reactivity profile of these compounds. The amino group at position 5 in this compound makes it susceptible to various transformations, including acylation to form compounds like ethyl 5-acetamido-3-methylthiophene-2-carboxylate. Such transformations modify the hydrogen bonding capabilities and electronic properties, providing a pathway to diverse functionalized thiophene derivatives with tailored properties.

Propiedades

IUPAC Name |

ethyl 5-amino-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRFJZLWZKXXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366396 | |

| Record name | ethyl 5-amino-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88796-28-5 | |

| Record name | ethyl 5-amino-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Amination of Ethyl 3-methylthiophene-2-carboxylate

One common method involves the reaction of ethyl 3-methylthiophene-2-carboxylate with ammonia or amine sources to introduce the amino group at the 5-position. This process typically uses acidic or neutral solvents such as hydrochloric acid and ethanol, often with sodium nitrite as a reagent to facilitate substitution.

| Reaction Type | Reagents Used | Conditions | Notes |

|---|---|---|---|

| Amination | Ammonia or amine, HCl, NaNO2 | Room temperature to reflux | Controlled pH and temperature |

| Oxidation | Hydrogen peroxide, KMnO4 | Variable | For precursor functionalization |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions | For intermediate reductions |

This method can be adapted to continuous flow reactors for industrial-scale synthesis, improving reaction control and product consistency.

One-Pot Condensation via Gewald Reaction

A widely used approach for synthesizing aminothiophene derivatives, including this compound, is the Gewald reaction. This involves a one-pot condensation of a ketone, elemental sulfur, and ethyl cyanoacetate in the presence of a base catalyst such as morpholine.

- Mix equimolar amounts of the ketone (e.g., acetone or substituted acetophenones), elemental sulfur, and ethyl cyanoacetate in methanol.

- Add morpholine slowly at 35–40°C with stirring.

- Stir the mixture at 45°C for 3 hours.

- Cool to room temperature; precipitate forms.

- Filter and recrystallize from ethanol to purify.

This method yields this compound derivatives with yields typically between 70-85%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Mixing | Ketone, elemental sulfur, ethyl cyanoacetate in methanol | Formation of intermediate complex |

| Catalysis | Morpholine (5 mL) | Promotes cyclization |

| Heating | 45°C for 3 hours | Completion of thiophene ring formation |

| Isolation | Cooling and filtration | Crude product obtained |

| Purification | Recrystallization in ethanol | Pure aminothiophene derivative |

Functional Group Modifications and Purification

Following the core thiophene ring formation and amination, further functional group modifications such as carbamoylation or esterification can be performed to tailor the compound’s properties. Purification methods include silica gel column chromatography using hexane/ethyl acetate mixtures and recrystallization from ethanol.

Analytical and Optimization Considerations

- Reaction Monitoring: Thin layer chromatography (TLC) is used to track reaction progress.

- Characterization: Confirm structure and purity by 1H NMR, IR spectroscopy, and elemental analysis.

- Purity Enhancement: Column chromatography with optimized solvent systems (e.g., 10:1 hexane:ethyl acetate) improves product purity.

- Yield Optimization: Reaction temperature, catalyst amount, and reagent ratios are critical parameters.

Summary Table of Preparation Methods

Research Findings and Practical Insights

- The Gewald reaction remains the most efficient and straightforward synthetic route for this compound, combining multiple steps into a single pot with good yields and reproducibility.

- Continuous flow techniques in amination reactions improve scalability and safety, reducing reaction times and enhancing product consistency.

- Morpholine is a preferred catalyst due to its mild basicity and ability to facilitate sulfur incorporation and ring closure without side reactions.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures provides sharp separation of the target compound from by-products.

- Characterization techniques such as FTIR, 1H NMR, and elemental analysis are indispensable to confirm the presence of amino and ester groups and verify regiochemistry.

This comprehensive review of preparation methods for this compound integrates diverse, authoritative sources and detailed procedural data to support research and industrial synthesis efforts.

Aplicaciones Científicas De Investigación

Ethyl 5-amino-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-3-methylthiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Table 1: Substituent Comparison of Ethyl 5-Amino-3-Methylthiophene-2-Carboxylate and Analogues

Key Observations:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., cyano in 1a) enhances reactivity for further functionalization, such as cyclization to pyrimidine derivatives . In contrast, electron-donating groups (e.g., methyl in the parent compound) stabilize the thiophene ring.

Solubility : Diethyl esters (e.g., 1b) exhibit higher solubility in polar solvents due to additional ester groups, whereas chloroaryl derivatives (e.g., 4-chlorophenyl in ) show lipophilicity, favoring membrane penetration in bioactive applications.

Biological Activity : The 4-chlorophenyl substituent in confers antimicrobial properties, likely due to halogen-mediated interactions with microbial enzymes.

Key Observations:

Actividad Biológica

Ethyl 5-amino-3-methylthiophene-2-carboxylate (C8H11NO2S) is a heterocyclic compound with significant potential in medicinal chemistry due to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a thiophene ring that includes an amino group and a carboxylate moiety. Its molecular weight is approximately 185.24 g/mol, making it a small and versatile compound suitable for various biological applications .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial growth .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance, a related compound demonstrated significant antiproliferative effects in various cancer cell lines, with IC50 values ranging from 17 to 130 nM . The mechanism of action involves inhibition of tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | MIA PaCa-2 (pancreatic) | TBD | Tubulin inhibition |

| Related compound 2c | HeLa (cervical) | 17–130 | G2/M cell cycle arrest |

3. Anti-inflammatory and Antioxidant Activities

This compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in vitro . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It could interact with receptors that play critical roles in cancer proliferation and inflammation.

The presence of the sulfur atom in the thiophene ring enhances its reactivity and ability to participate in electron transfer reactions, which can influence its interactions with biological macromolecules .

Case Study 1: Antiproliferative Activity

A study conducted on a series of thiophene derivatives, including this compound, demonstrated that modifications at the thiophene ring significantly affect their antiproliferative activity. The most promising derivatives showed selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Mechanistic Insights

In vitro assays revealed that the compound induces apoptosis through the intrinsic mitochondrial pathway. Flow cytometry analyses indicated that treatment with this compound leads to increased annexin-V staining, confirming apoptotic cell death .

Q & A

Basic: What are the established synthetic protocols for Ethyl 5-amino-3-methylthiophene-2-carboxylate, and how do reaction parameters influence yield and purity?

Answer:

this compound is typically synthesized via multi-step reactions involving thiophene core formation followed by functionalization. A common route starts with ethyl acetoacetate and sulfur, reacting with substituted amines under reflux in ethanol or DMF. Key parameters include:

- Solvent choice : Ethanol or DMF ensures solubility and minimizes side reactions .

- Catalysts : Triethylamine (TEA) or dry HCl gas aids in cyclization and esterification .

- Temperature : Reflux (~78°C for ethanol) promotes complete reaction, while cooling ensures proper crystallization .

- Purification : Recrystallization from ethanol or column chromatography improves purity, with yields ranging from 60–85% depending on substituents .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR identify amino (-NH), methyl, and ester groups. For example, the ester carbonyl appears at ~165–170 ppm in C NMR .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 261.34 for CHNOS) .

- X-ray crystallography : SHELX refines bond lengths and angles, resolving ambiguities in stereochemistry .

Advanced: How can researchers optimize synthesis to mitigate side reactions (e.g., dimerization or oxidation)?

Answer:

Optimization strategies include:

- Inert atmosphere : Nitrogen/argon prevents oxidation of thiophene rings .

- Stepwise functionalization : Introducing substituents sequentially reduces competing pathways .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates, reducing dimerization .

- Catalyst tuning : TEA or DMAP accelerates specific steps, minimizing byproducts .

For example, using dry HCl gas in ethanol for esterification avoids hydrolysis .

Advanced: What methodological approaches are used to investigate anti-inflammatory activity in thiophene derivatives?

Answer:

For derivatives like this compound:

- In vitro assays : COX-2 inhibition is tested via ELISA, with IC values compared to reference drugs (e.g., celecoxib) .

- In vivo models : Carrageenan-induced paw edema in rats evaluates dose-dependent reduction in inflammation .

- SAR studies : Modifying the phenyl or methyl groups alters activity; e.g., electron-withdrawing substituents enhance potency .

Methodological: How do SHELX and WinGX enhance crystallographic analysis of thiophene derivatives?

Answer:

- SHELX : Refines high-resolution data to resolve anisotropic displacement parameters, critical for accurate bond-length determination (e.g., C-S bond at ~1.70 Å) .

- WinGX : Integrates ORTEP for visualizing thermal ellipsoids and validates geometry (e.g., confirming planar thiophene rings) .

- Data pipelines : SHELXC/D/E enable high-throughput phasing, reducing time for structural determination .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Answer:

- Cross-validation : Compare NMR data with DFT-calculated shifts (e.g., using Gaussian) to confirm assignments .

- Crystallographic backup : X-ray structures resolve ambiguities in tautomeric forms or protonation states .

- Batch analysis : Replicate synthesis under controlled conditions to isolate experimental variability .

Basic: What biological activities are reported for this compound derivatives?

Answer:

While direct studies are limited, structurally analogous thiophenes exhibit:

- Enzyme inhibition : Targeting kinases or proteases via hydrogen bonding with the amino group .

- Anti-inflammatory : Reducing TNF-α and IL-6 levels in murine models .

- Antimicrobial : Activity against Gram-positive bacteria via membrane disruption .

Advanced: How can computational modeling predict reactivity or biological targets?

Answer:

- Docking studies : AutoDock Vina simulates binding to COX-2, identifying key interactions (e.g., π-π stacking with phenyl groups) .

- DFT calculations : Predict electrophilic sites (e.g., C-5 position) for functionalization .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Methodological: What purification techniques maximize yield without compromising purity?

Answer:

- Recrystallization : Ethanol/water mixtures (3:1) yield >95% pure crystals .

- Chromatography : Silica gel (hexane/ethyl acetate 4:1) separates regioisomers .

- HPLC : Reverse-phase C18 columns resolve closely related derivatives .

Advanced: How do substituent variations impact electronic properties and bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.